molecular formula C12H9F2N3O2 B2473937 N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide CAS No. 2191110-69-5

N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide

Katalognummer B2473937
CAS-Nummer: 2191110-69-5
Molekulargewicht: 265.22
InChI-Schlüssel: YIRAEJKLFVJWAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide, also known as DFO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFO is a potent inhibitor of hypoxia-inducible factor-1 (HIF-1), which is a transcription factor that plays a crucial role in the adaptation of cells to low oxygen levels.

Wirkmechanismus

N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide exerts its effects by inhibiting the activity of HIF-1, which is a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia. HIF-1 is composed of two subunits, HIF-1α and HIF-1β. Under normoxic conditions, HIF-1α is rapidly degraded by the proteasome, while HIF-1β is stable. Under hypoxic conditions, HIF-1α is stabilized, and the HIF-1 complex is formed, which then activates the expression of genes involved in angiogenesis, glycolysis, and cell survival. This compound inhibits the activity of HIF-1 by binding to the hydroxylated proline residues on HIF-1α, which are required for its degradation by the proteasome.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the expression of genes involved in angiogenesis, glycolysis, and cell survival, leading to decreased tumor growth and increased sensitivity to chemotherapy and radiotherapy. In neurons, this compound protects against ischemia and hypoxia-induced damage by reducing oxidative stress, inflammation, and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide has several advantages for lab experiments, including its high potency as an HIF-1 inhibitor, its ability to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment, and its neuroprotective effects. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide. One area of research is the development of more potent and selective HIF-1 inhibitors that can be used in cancer therapy and neuroprotection. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of this compound, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that could lead to more effective treatments for cancer and other diseases.

Synthesemethoden

N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide can be synthesized using a variety of methods, including microwave-assisted synthesis, palladium-catalyzed coupling reactions, and copper-catalyzed azide-alkyne cycloaddition. The most commonly used method for synthesizing this compound is the copper-catalyzed azide-alkyne cycloaddition, which involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. The resulting compound is then subjected to further reactions to produce this compound.

Wissenschaftliche Forschungsanwendungen

N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide has been extensively studied for its potential applications in cancer therapy and neuroprotection. In cancer therapy, this compound has been shown to inhibit the growth of tumors by blocking the activity of HIF-1, which is known to promote tumor growth and survival under hypoxic conditions. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In neuroprotection, this compound has been shown to protect neurons from damage caused by ischemia and hypoxia, which are conditions that can lead to brain injury and neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-[3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c1-2-9(18)15-8-5-3-4-7(6-8)11-16-12(10(13)14)19-17-11/h2-6,10H,1H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRAEJKLFVJWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=NOC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.